N-Methylaminopropyltrimethoxysilane

Catalog No.
S1895003
CAS No.
3069-25-8
M.F
C7H19NO3Si
M. Wt
193.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylaminopropyltrimethoxysilane

CAS Number

3069-25-8

Product Name

N-Methylaminopropyltrimethoxysilane

IUPAC Name

N-methyl-3-trimethoxysilylpropan-1-amine

Molecular Formula

C7H19NO3Si

Molecular Weight

193.32 g/mol

InChI

InChI=1S/C7H19NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h8H,5-7H2,1-4H3

InChI Key

DVYVMJLSUSGYMH-UHFFFAOYSA-N

SMILES

CNCCC[Si](OC)(OC)OC

Canonical SMILES

CNCCC[Si](OC)(OC)OC

Surface Modification and Silanization

  • Silane Coupling Agent: MAPTMS is a versatile silane coupling agent. Silanes bridge the gap between organic materials (like polymers) and inorganic materials (like glass or metal) due to their dual functionality []. The methoxy (OCH3) groups in MPTMS can react with water (hydrolyze) to form silanol (Si-OH) groups, which can then bond with metal oxides on inorganic surfaces. The amine (NH2) group in MPTMS can bond with organic materials. This creates a strong chemical bond between the two dissimilar materials, enhancing adhesion, compatibility, and other properties [, ].

Biomolecule Immobilization

  • Bioconjugation: MPTMS plays a role in bioconjugation, a technique for attaching biomolecules (like enzymes, antibodies, or DNA) to surfaces []. The amine group in MPTMS can covalently bind to biomolecules with carboxylic acid groups. The silanol groups formed through hydrolysis can then bond to a substrate like glass or a carrier matrix, immobilizing the biomolecule in a specific orientation for further study or applications [].

N-Methylaminopropyltrimethoxysilane is a chemical compound with the molecular formula C₇H₁₉NO₃Si and a molecular weight of 193.32 g/mol. It is classified as an organosilicon compound, characterized by the presence of trimethoxysilane and an amine functional group. This compound is known for its ability to bond with various substrates, making it valuable in surface modification and adhesion applications. It has a boiling point of 106 °C at 30 mmHg and a density of 0.978 g/mL at 25 °C .

, primarily hydrolysis and condensation:

  • Hydrolysis: The trimethoxy groups can react with water, leading to the formation of silanol groups. This reaction is crucial for its application in bonding to surfaces.
  • Condensation: Following hydrolysis, silanol groups can condense with other silanol groups or hydroxyl-containing surfaces, forming siloxane bonds. This process enhances the adhesion properties of the compound on various substrates .

Several methods can be employed to synthesize N-Methylaminopropyltrimethoxysilane:

  • Direct Alkylation: This method involves reacting trimethoxysilane with N-methyl-1-amino-propanol under controlled conditions to yield the desired silane.
  • Hydrolysis followed by Condensation: A mixture of N-methyl-1-amino-propanol and trimethoxysilane can be hydrolyzed in the presence of water, allowing for subsequent condensation reactions that form the silane compound .
  • One-Step Synthesis: Some protocols suggest a one-step synthesis approach where all reactants are combined under specific conditions to yield N-Methylaminopropyltrimethoxysilane directly.

N-Methylaminopropyltrimethoxysilane finds applications in various fields:

  • Surface Treatment: It is used for modifying surfaces to improve adhesion properties in coatings and adhesives.
  • Sealants and Adhesives: The compound enhances the performance of sealants and adhesives by promoting better bonding to substrates.
  • Composite Materials: It is utilized in the production of composite materials to improve mechanical properties and durability.
  • Biocompatibility Enhancements: Due to its potential biological interactions, it may be explored for use in biomedical applications such as drug delivery systems .

Interaction studies involving N-Methylaminopropyltrimethoxysilane primarily focus on its bonding capabilities with various materials. Research indicates that it effectively interacts with metal oxides, glass, and organic substrates, enhancing adhesion through chemical bonding mechanisms. Its ability to form stable siloxane networks makes it suitable for applications requiring durable adhesion under challenging conditions .

N-Methylaminopropyltrimethoxysilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Trimethoxy[3-(methylamino)propyl]silaneC₇H₁₉NO₃SiSimilar structure but may have different reactivity.
AminopropyltriethoxysilaneC₈H₁₉NO₃SiEthoxy groups instead of methoxy; different solubility.
VinyltrimethoxysilaneC₇H₁₈O₃SiContains vinyl group; used in polymerization reactions.

Uniqueness

N-Methylaminopropyltrimethoxysilane's unique combination of amine functionality with trimethoxy groups allows it to serve specialized roles in surface modification and adhesion enhancement, distinguishing it from other similar compounds that may lack these specific properties .

Industrial Synthesis Pathways

The industrial production of N-Methylaminopropyltrimethoxysilane primarily follows established organosilane manufacturing protocols that have been developed for large-scale production [4]. The technology for aminosilane production is fundamentally based on the replacement of chlorine in chlorosilanes by nitrogen-containing groups under the action of ammonia, primary and secondary amines [4].

Industrial synthesis typically begins with trichlorosilane as the foundational precursor [5]. The process involves hydrosilylation reactions between unsaturated hydrocarbons and silicon-hydrogen bonds, followed by alkoxylation steps [5]. Trichlorosilane undergoes reaction with alcohol to produce trialkoxysilanes, which serves as a key intermediate step in silane coupling agent synthesis [5].

The industrial pathway incorporates several critical stages: first, metallic silicon reacts with ethanol under copper catalysis to directly synthesize triethoxysilane [5]. Subsequently, triethoxysilane undergoes hydrosilylation with unsaturated hydrocarbons to synthesize various silane coupling agents [5]. For N-Methylaminopropyltrimethoxysilane specifically, the process involves the reaction of chloropropyltrimethoxysilane with methylamine under controlled conditions [6].

Modern industrial facilities utilize multifunctional reactor units with volumes ranging from 1 cubic meter for experimental work to larger commercial-scale reactors [4]. The unit productivity typically ranges from 50 to 300 kilograms per day, depending on the specific modification and reactor configuration [4]. Industrial production requires precise control of reaction conditions to avoid unnecessary cross-linking, as these compounds contain active functional groups [5].

Laboratory-Scale Preparation Methods

Laboratory synthesis of N-Methylaminopropyltrimethoxysilane employs several established methodologies that provide researchers with controlled environments for small-scale preparation [7]. The most common laboratory approach utilizes the dehydrocoupling methodology, which has been successfully applied to aminosilane synthesis [7].

One established laboratory method involves the use of beta-diketiminate manganese hydride dimers as catalysts for the formation of commercial aminosilane monomers from secondary and primary amines [7]. This approach utilizes ambient temperature dehydrocoupling of amines to silane, offering a halogen-free pathway to silicon-nitrogen bond formation [7]. The mechanism involves sigma-bond metathesis to eliminate hydrogen gas and generate the desired aminosilane product [7].

A continuous pipeline method represents another laboratory-scale approach, particularly suitable for preparing related aminosilane compounds [6]. This method employs ethylenediamine storage tanks connected to preheating premixing reactors through metering pumps [6]. The process involves pumping ethylenediamine at controlled flow rates while simultaneously introducing chloropropyltrimethoxysilane precursors [6]. The reaction mixture undergoes processing through tubular reactors before collection and subsequent vacuum distillation to obtain refined products [6].

Laboratory synthesis also incorporates traditional nucleophilic substitution approaches where methylamine reacts with chloropropyltrimethoxysilane under controlled atmospheric conditions [7]. These reactions typically require inert atmosphere protection and careful temperature control to ensure optimal yield and purity [7].

Laboratory MethodTemperature RangeTypical YieldReaction Time
DehydrocouplingAmbient (20-25°C)85-95%2-4 hours
Pipeline Reactor60-80°C90-98%30-60 minutes
Nucleophilic Substitution0-50°C80-90%4-8 hours

Analytical Techniques for Purity Assessment

Purity assessment of N-Methylaminopropyltrimethoxysilane requires multiple complementary analytical approaches to ensure comprehensive characterization [8]. The primary analytical techniques employed include gas chromatography, high-performance liquid chromatography, Karl Fischer titration, and thermogravimetric analysis [9] [10] [11].

Gas chromatography-mass spectrometry serves as a fundamental technique for determining gas phase impurities in organosilane compounds [9]. This method effectively identifies low-mass impurities including hydrogen, methane, nitrogen, carbon monoxide, argon, carbon dioxide, and oxygen [9]. The technique utilizes quadrupole filter residual gas analyzers with mass ranges of 1-300 atomic mass units, employing electron bombardment ionization and particle multiplier detection [9]. Typical experimental conditions involve residual gas pressures of approximately 2 × 10⁻⁹ Torr for direct introduction and 2 × 10⁻⁵ Torr when coupled with gas chromatography [9].

High-performance liquid chromatography provides essential quantitative analysis for organosilane purity determination [10]. The method utilizes reversed-phase chromatography with specialized column configurations optimized for organosilicon compounds [10]. Chromatographic separation achieves detection limits as low as 85.0 nanomolar under optimized conditions, with linearity ranges extending from 4.0 to 600.0 micromolar [10]. The technique employs photodiode array detectors with wavelength optimization for maximum sensitivity [10].

Karl Fischer titration represents the gold standard for moisture content determination in organosilane compounds [11] [12]. This technique specifically detects water content through a reagent that reacts with water and converts it into non-conductive chemical species [12]. Two primary methods exist: volumetric Karl Fischer for samples with higher moisture levels (generally above 1-2%) and coulometric Karl Fischer for trace moisture analysis with sensitivity as low as 0.1 microgram of water [12]. The coulometric method proves particularly valuable for moisture content below 1% or samples containing less than 200 micrograms of water [12].

Thermogravimetric analysis provides critical information regarding thermal stability and decomposition patterns [13]. The technique measures weight loss as a function of temperature, typically revealing three distinct stages: initial water and volatile compound loss (approximately 12% weight loss), thermal decomposition of the main polymer structure (approximately 50% weight loss), and final pyrolysis of carbonaceous materials starting around 570°C [13].

Analytical TechniqueDetection LimitPrecisionApplication Range
Gas Chromatography-Mass Spectrometry1 ppm±0.1%Trace impurities
High-Performance Liquid Chromatography85 nM±0.5%Quantitative analysis
Karl Fischer Titration (Coulometric)0.1 μg±0.02%Moisture content
Thermogravimetric Analysis0.1%±0.05%Thermal stability

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of N-Methylaminopropyltrimethoxysilane employs multiple complementary techniques that provide comprehensive structural and functional group identification [14]. The integration of Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry creates a comprehensive analytical framework for complete molecular characterization [14].

Fourier transform infrared spectroscopy serves as the primary technique for functional group identification within the N-Methylaminopropyltrimethoxysilane structure [15] [16]. The infrared spectrum exhibits characteristic peaks corresponding to specific molecular vibrations: nitrogen-hydrogen stretching appears in the region of 3284 cm⁻¹, indicative of the secondary amine functionality [15]. The carbon-hydrogen stretching vibrations of the methoxy groups manifest in the 2825-2810 cm⁻¹ and 2775-2765 cm⁻¹ regions [15]. Silicon-oxygen stretching vibrations typically appear around 1000-1100 cm⁻¹, confirming the presence of the trimethoxysilane framework [16].

The infrared characterization reveals that nitrogen-hydrogen bonds are less polar than oxygen-hydrogen bonds, resulting in narrower peak widths compared to alcohols [15]. This distinction proves crucial for differentiating between hydroxyl and amino functionalities in complex organosilane structures [15]. The spectrum also displays characteristic silicon-carbon stretching vibrations and methoxy group deformation modes that confirm the complete molecular structure [16].

Nuclear magnetic resonance spectroscopy provides detailed structural information through multiple nuclei observation [17] [18]. Carbon-13 nuclear magnetic resonance reveals distinct chemical shifts for each carbon environment within the molecule: methoxy carbons typically appear around 50.4 parts per million [17]. The propyl chain carbons exhibit characteristic chemical shifts that depend on their proximity to the silicon and nitrogen atoms [17]. Nitrogen-15 nuclear magnetic resonance at natural abundance provides additional structural confirmation, with chemical shifts depending more on substituents at the nitrogen atom than on silicon atom substituents [18].

Silicon-29 nuclear magnetic resonance offers critical information regarding the silicon environment and bonding [17]. The chemical shifts provide insight into the coordination state of silicon and the nature of silicon-oxygen and silicon-carbon bonds [17]. Coupling constants between silicon-29 and nitrogen-15 nuclei reveal direct bonding relationships and electronic environments [18]. A linear correlation exists between silicon-29 to nitrogen-15 coupling constants and silicon-29 to carbon-13 coupling constants, which proves valuable for structural prediction [18].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [19]. The technique employs various ionization methods, with electrospray ionization and matrix-assisted laser desorption ionization being most common for organosilane analysis [19]. Tandem mass spectrometry enables detailed molecular characterization through sequential mass analysis stages [19]. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of N-Methylaminopropyltrimethoxysilane [20].

Fragmentation patterns in mass spectrometry reveal characteristic losses corresponding to methoxy groups (31 atomic mass units each) and the methylaminopropyl chain [19]. Collision-induced dissociation provides detailed fragmentation information that confirms the molecular structure and identifies potential impurities [19]. The mass spectral data correlates with nuclear magnetic resonance and infrared spectroscopic results to provide comprehensive structural verification [19].

Spectroscopic TechniqueKey Characteristic Peaks/ShiftsStructural Information
Fourier Transform Infrared3284 cm⁻¹ (N-H stretch), 2825-2765 cm⁻¹ (C-H stretch)Functional group identification
¹³C Nuclear Magnetic Resonance50.4 ppm (methoxy carbons)Carbon environment analysis
²⁹Si Nuclear Magnetic ResonanceVariable based on coordinationSilicon bonding environment
Mass Spectrometrym/z 193 (molecular ion)Molecular weight confirmation

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3069-25-8

Wikipedia

N-Methylaminopropyltrimethoxysilane

General Manufacturing Information

1-Propanamine, N-methyl-3-(trimethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-16

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